rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide O-Desmethylvenlafaxine glucuronide is a glycoside.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001824
InChI: InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1
SMILES:
Molecular Formula: C20H29NO8
Molecular Weight: 411.4 g/mol

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide

CAS No.:

Cat. No.: VC18001824

Molecular Formula: C20H29NO8

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide -

Specification

Molecular Formula C20H29NO8
Molecular Weight 411.4 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1
Standard InChI Key VNRFTNKWISCOMJ-KUIQUDTGSA-N
Isomeric SMILES C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O
Canonical SMILES C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of three distinct regions:

  • Aminocyclohexanol core: A 1-hydroxycyclohexyl group attached to an ethylamine side chain, retaining the basic pharmacophore of venlafaxine .

  • Phenolic ether linkage: A para-substituted phenoxy group connecting the aminocyclohexanol moiety to the glucuronic acid unit .

  • Glucuronic acid conjugate: A β-D-glucuronide group at the 6-position of the pyranose ring, added via UGT-mediated metabolism .

The stereochemistry is defined as (2S,3S,4S,5R,6S)-configuration for the glucuronide moiety, while the aminocyclohexanol portion exists as a racemic mixture (rac) due to venlafaxine’s chiral center .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight411.4 g/mol
IUPAC Name(2S,3S,4S,5R,6S)-6-[4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS Registry1799830-07-1
LogP (Predicted)-1.2 ± 0.3
Aqueous Solubility142 g/L (Hydrogen oxalate salt)

Synthetic and Isolation Challenges

The compound’s synthetic preparation involves:

  • N-demethylation of O-desmethylvenlafaxine (ODV) via CYP3A4/CYP2C19

  • Subsequent glucuronidation by UGT isoforms (primarily UGT1A3, UGT2B7)

  • Racemic resolution challenges due to the presence of two chiral centers

Analytical isolation requires advanced techniques:

  • Chiral UPLC-MS: Using vancomycin-based chiral stationary phases for enantiomeric separation

  • Solid-phase extraction: Optimized for polar glucuronides from biological matrices

Metabolic Pathways and Enzymatic Regulation

Biotransformation Cascade

The metabolic journey from venlafaxine to rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves four enzymatic steps:

VenlafaxineCYP2D6O-desmethylvenlafaxine (ODV)CYP3A4/CYP2C19N,O-didesmethylvenlafaxineUGT1A3/UGT2B7Glucuronide Conjugate[2][3]\text{Venlafaxine} \xrightarrow{\text{CYP2D6}} \text{O-desmethylvenlafaxine (ODV)} \xrightarrow{\text{CYP3A4/CYP2C19}} \text{N,O-didesmethylvenlafaxine} \xrightarrow{\text{UGT1A3/UGT2B7}} \text{Glucuronide Conjugate}[2][3]

Table 2: Metabolic Enzyme Contributions

EnzymeReactionContribution (%)Genetic Polymorphism Impact
CYP2D6O-demethylation70-80PMs show 4× higher AUC
CYP3A4N-demethylation15-20Moderate inducer effects
UGT2B7Glucuronidation60-70UGT2B7*2 reduces activity
UGT1A3Glucuronidation20-30Limited polymorphism data

Stereochemical Considerations

The racemic nature originates from:

  • Venlafaxine’s chiral center: Administered as rac-venlafaxine

  • Metabolic stereoselectivity:

    • CYP2D6 preferentially metabolizes R-enantiomer (5:1 ratio)

    • UGT2B7 shows no enantiomeric preference for glucuronidation

This leads to complex enantiomer ratios in circulation:

  • S/R ratio of parent drug: 0.8-1.2 in CYP2D6 extensive metabolizers

  • S/R ratio of glucuronide: 1.0-1.4 due to non-selective conjugation

Analytical Characterization Techniques

UPLC-MS/MS Quantification

State-of-the-art methods employ:

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm)

  • Mobile phase: 2 mM ammonium acetate:acetonitrile (20:80)

  • Ionization: ESI+ with MRM transitions:

    • m/z 411.3 → 121.1 (quantifier)

    • m/z 411.3 → 264.2 (qualifier)

Key validation parameters:

  • LLOQ: 0.05 µg/mL

  • Linearity: 0.05-10 µg/mL (R² > 0.999)

  • Intraday precision: <5% RSD

Chiral Resolution Challenges

Vancomycin-based chiral stationary phases achieve baseline separation:

  • Resolution (R_s): 2.1 for enantiomers

  • Run time: <8 minutes using 100 mM ammonium acetate (pH 6)/ACN

Pharmacokinetic Profile

Disposition Characteristics

  • Plasma protein binding: <30% (vs. 27% for venlafaxine)

  • Vd: 5.2 ± 1.8 L/kg (similar to parent drug)

  • Clearance: Renal (65%), fecal (25%)

Table 3: Comparative PK Parameters

ParameterVenlafaxineODVGlucuronide
t₁/₂ (h)5 ± 211 ± 314 ± 4
Cₘₐₓ (ng/mL)150 ± 50300 ± 10080 ± 20
AUC₀₋∞ (ng·h/mL)1200 ± 4003500 ± 8002200 ± 600

Population Variability Factors

  • CYP2D6 poor metabolizers:

    • 2.3× higher glucuronide AUC

    • Reduced ODV/VEN ratio (0.8 vs. 2.5)

  • UGT2B7*2 carriers:

    • 40% lower glucuronide formation

    • 25% higher free ODV concentrations

Clinical and Toxicological Implications

Drug-Drug Interactions

Potent inhibitors/inducers cause clinically relevant changes:

Fluoxetine (CYP2D6 inhibitor)3.5×Glucuronide AUC[4]\text{Fluoxetine (CYP2D6 inhibitor)} \rightarrow 3.5× \uparrow \text{Glucuronide AUC}[4] Rifampin (UGT inducer)60\text{Rifampin (UGT inducer)} \rightarrow 60% \downarrow \text{Glucuronide Cₘₐₓ}[3]

Postmortem Toxicology Considerations

  • Stability: Degrades <15% after 72h at room temperature

  • Redistribution risk: Low (Vd similar to blood volume)

  • Interpretative ratios:

    • Glucuronide/ODV >2.0 suggests chronic use

    • Glucuronide/Venlafaxine <0.3 indicates acute overdose

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator